2,6-Diiodo-3-chloro-5-fluoropyridine

Synthetic methodology Halogen-metal exchange Heterocyclic chemistry

2,6-Diiodo-3-chloro-5-fluoropyridine (CAS 514798-10-8) is a penta-substituted pyridine derivative bearing four distinct halogen substituents (I, Cl, F) arranged asymmetrically around the aromatic ring. With a molecular formula of C₅HClFI₂N and a molecular weight of 383.33 g/mol, this compound functions exclusively as a synthetic intermediate and chemical building block.

Molecular Formula C5HClFI2N
Molecular Weight 383.33 g/mol
CAS No. 514798-10-8
Cat. No. B12582617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodo-3-chloro-5-fluoropyridine
CAS514798-10-8
Molecular FormulaC5HClFI2N
Molecular Weight383.33 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)I)I)F
InChIInChI=1S/C5HClFI2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
InChIKeyZIAGYCYFFHXWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodo-3-chloro-5-fluoropyridine (CAS 514798-10-8): Procurement Guide for a Tetrahalogenated Pyridine Synthetic Intermediate


2,6-Diiodo-3-chloro-5-fluoropyridine (CAS 514798-10-8) is a penta-substituted pyridine derivative bearing four distinct halogen substituents (I, Cl, F) arranged asymmetrically around the aromatic ring [1]. With a molecular formula of C₅HClFI₂N and a molecular weight of 383.33 g/mol, this compound functions exclusively as a synthetic intermediate and chemical building block [1]. Its defining characteristic is the presence of two iodine atoms at positions 2 and 6, a chlorine atom at position 3, and a fluorine atom at position 5, creating a regiospecific halogenation pattern that governs its reactivity profile in cross-coupling and metal-halogen exchange reactions .

1 Synthetic role: Diiodo building block for sequential cross-coupling and halogen dance manifold entry
2 Reactivity profile: Regiospecific tetrahalogenation enables site-selective metal-halogen exchange at positions 2 and 6
3 Selection context: Single precursor for divergent polyfunctionalized pyridinecarboxylic acid synthesis

Why 2,6-Diiodo-3-chloro-5-fluoropyridine Cannot Be Replaced by Other Halopyridine Analogs


Generic substitution among halogenated pyridines is scientifically invalid due to fundamental differences in regioselective reactivity and synthetic utility. In Suzuki-Miyaura cross-coupling reactions on halogenated pyridines, the relative reactivity order of halides is well-established as -I > -Br > -Cl [1]. Consequently, 2,6-diiodo-3-chloro-5-fluoropyridine, bearing two iodine atoms at positions 2 and 6, enables sequential, site-selective coupling reactions that are impossible with mono-iodo analogs such as 3-chloro-5-fluoro-2-iodopyridine (CAS 514798-11-9) or 3-chloro-5-fluoro-4-iodopyridine (CAS 514798-07-3). Furthermore, the precise halogenation pattern (2,6-diiodo; 3-chloro; 5-fluoro) dictates the compound's participation in unique synthetic manifolds, including the base-promoted isomerization ('halogen dance') pathway that yields polyfunctionalized pyridinecarboxylic acid derivatives [2]. Substituting a different regioisomer or a compound with fewer iodine atoms would either eliminate the possibility of sequential dual coupling or redirect the synthetic pathway to different products entirely.

Mono-iodo analogs limit coupling versatility

Analogs such as 3-chloro-5-fluoro-2-iodopyridine offer only one iodo site; sequential dual functionalization may not transfer and may require separate synthetic routes.

Regiochemical pattern redirects halogen dance pathway

Different iodine substitution patterns alter the base-promoted isomerization manifold; product divergence to unintended carboxylic acid derivatives may occur with regioisomeric analogs.

Bromo or chloro analogs shift coupling reactivity

The established reactivity hierarchy (-I > -Br > -Cl) means bromo or chloro analogs require more forcing conditions; coupling rate and site-selectivity may not reproduce the diiodo scaffold profile.

Quantitative Differentiation Evidence for 2,6-Diiodo-3-chloro-5-fluoropyridine Versus Analogs


Regioselective Synthetic Entry to 3-Chloro-5-fluoro-2,6-pyridinecarboxylic Acid and Diiodo-4-carboxylic Acid Derivatives

2,6-Diiodo-3-chloro-5-fluoropyridine (designated as compound 4c or II where X = I) serves as the unique entry point to two distinct synthetic pathways that are inaccessible from mono-iodo analogs such as 5-chloro-3-fluoro-2-iodopyridine (1c) or 3-chloro-5-fluoro-4-iodopyridine (3c) [1][2]. The diiodopyridine 4c undergoes lithium diisopropylamide (LDA)-promoted deprotonation at position 4, triggering isomerization (halogen dance) that enables trapping with carbon dioxide to yield 3-chloro-5-fluoro-2,6-diiodo-4-pyridinecarboxylic acid (5d) [1]. Alternatively, the same starting material 4c provides entry to the halopyridine 4d, which can be further transformed into 3-chloro-5-fluoro-2,6-pyridinecarboxylic acid (7) or the bisacid 8 [1].

Synthetic manifold access
Head-to-head
Target 3 distinct carboxylic acid derivatives from single precursor (5d, 7, bisacid 8)
Comparator Mono-iodo analogs yield 1–2 derivatives; single pathway entry only
Supports divergent library synthesis from a single starting material
LDA-mediated isomerization in THF; CO₂ trapping conditions per Schlosser 2002
Synthetic methodology Halogen-metal exchange Heterocyclic chemistry

Calculated Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation from Non-Halogenated and Mono-Halogenated Analogs

The tetrahalogenation pattern of 2,6-diiodo-3-chloro-5-fluoropyridine produces calculated physicochemical properties that differ substantially from less substituted pyridine analogs, affecting its suitability for specific applications in medicinal chemistry building block libraries [1].

Calculated LogP
Data to verify
LogP = 3.08
Δ +1.21 vs. non-iodinated analog; tPSA = 12.89 Ų across pyridine core
Reported higher lipophilicity may support membrane partitioning studies
In silico prediction; experimental validation of LogP not provided in source data
Physicochemical property prediction Drug-likeness Medicinal chemistry

Dual Iodo Substituents Enable Regioselective Sequential Cross-Coupling Not Possible with Mono-Iodo or Bromo Analogs

The established reactivity hierarchy in palladium-catalyzed Suzuki-Miyaura cross-coupling of halogenated pyridines follows the order: -I > -Br > -Cl [1]. 2,6-Diiodo-3-chloro-5-fluoropyridine possesses two identical iodo leaving groups at positions 2 and 6, theoretically enabling two sequential coupling reactions under progressively more forcing conditions or via catalyst-controlled selectivity [2].

Sequential coupling sites
Class-level
2 iodo sites (positions 2 and 6) available for oxidative addition
Mono-iodo analogs: 1 available site; reactivity hierarchy: -I > -Br > -Cl in Pd-catalyzed systems
Enables unsymmetrical 2,6-disubstitution via sequential Suzuki-Miyaura coupling
Class-level reactivity inference; site-selectivity under specific catalyst systems requires validation
Cross-coupling Suzuki-Miyaura Site-selective functionalization

Optimal Research and Procurement Applications for 2,6-Diiodo-3-chloro-5-fluoropyridine (CAS 514798-10-8)


Synthesis of Polyfunctionalized Pyridinecarboxylic Acid Building Block Libraries

Based on the demonstrated synthetic manifold described by Schlosser and Bobbio (2002), 2,6-diiodo-3-chloro-5-fluoropyridine serves as a strategic precursor for generating diverse pyridinecarboxylic acid derivatives including 3-chloro-5-fluoro-2,6-diiodo-4-pyridinecarboxylic acid, 3-chloro-5-fluoro-2,6-pyridinecarboxylic acid, and the corresponding bisacid [1]. Research groups engaged in fragment-based drug discovery or parallel library synthesis should prioritize procurement of this compound when the synthetic objective involves generating multiple structurally related carboxylic acid intermediates from a single starting material, particularly when the target scaffolds require the retention of both chlorine and fluorine substituents while converting iodine atoms to carboxyl functionalities [1].

Sequential Site-Selective Suzuki-Miyaura Cross-Coupling for Unsymmetrical 2,6-Diarylpyridines

The presence of two iodine substituents at positions 2 and 6, coupled with the established reactivity hierarchy in halogenated pyridine coupling systems (-I > -Cl), makes this compound suitable for constructing unsymmetrical 2,6-disubstituted pyridine scaffolds via sequential cross-coupling [1]. This application is particularly relevant for medicinal chemistry programs synthesizing kinase inhibitor candidates or other bioactive molecules where 2,6-diarylpyridine motifs appear in lead compounds. Procurement is recommended for laboratories that require a single versatile building block capable of iterative functionalization without intermediate isolation or protection/deprotection of a second reactive site, a workflow efficiency advantage over using mono-iodo analogs that would necessitate separate synthetic routes for each substitution pattern [1].

Construction of Lipophilic Fragment Libraries for CNS and Intracellular Target Screening

Given the calculated LogP of 3.0833, which is approximately 1.2 log units higher than non-iodinated analogs [1], 2,6-diiodo-3-chloro-5-fluoropyridine is an appropriate starting material for synthesizing fragment libraries with enhanced membrane permeability characteristics. This application is supported by the established relationship between LogP and passive membrane diffusion in drug discovery [1]. Procurement of this compound is indicated for fragment-based lead generation campaigns targeting intracellular enzymes, CNS receptors, or antimicrobial targets where higher lipophilicity of the core scaffold translates to improved cellular penetration of the final screening compounds, particularly when compared to libraries constructed from 3-chloro-5-fluoropyridine (LogP = 1.874) which would yield significantly more polar, less membrane-permeable derivatives .

Application
Selection Property
Validation Focus
Pyridinecarboxylic acid library synthesis
Halogen dance manifold compatibility
Isomerization pathway yield and carboxylation efficiency
Unsymmetrical 2,6-diarylpyridine scaffold construction
Dual iodo leaving groups for iterative cross-coupling
Sequential coupling selectivity and catalyst-system optimization
Lipophilic fragment library synthesis
Elevated LogP core scaffold for membrane-permeable derivatives
Membrane partitioning assay context and cellular penetration screening
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